Boc-His(Tos)-OH

Catalog No.
S679255
CAS No.
35899-43-5
M.F
C18H23N3O6S
M. Wt
409,46 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Tos)-OH

CAS Number

35899-43-5

Product Name

Boc-His(Tos)-OH

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H23N3O6S

Molecular Weight

409,46 g/mole

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1

InChI Key

DCLJSEPKYJSEHW-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-His(Tos)-OH;35899-43-5;Boc-L-His(Tos)-OH;Boc-His(Tos);Boc-L-Histidine(Tosyl);(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoicacid;AmbotzBAA1153;PubChem7363;AC1O5ALD;SCHEMBL3912355;MolPort-003-983-036;Nalpha-Boc-tele-tosyl-L-histidine;N|A-Boc-N(im)-tosyl-L-histidine;ACT07983;ZINC6489919;CB-340;FC1230;MFCD00065967;AKOS015924156;AJ-56244;AK-45996;KB-48305;SC-03813;AB0006271;FT-0081977

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-His(Tos)-OH is an Nα-Boc-protected L-histidine derivative where the critical imidazole side chain is protected by a p-toluenesulfonyl (Tosyl) group. This protection is essential in Boc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as acylation and racemization, which are catalyzed by the basic and nucleophilic nature of the unprotected imidazole ring. The selection of a side-chain protecting group is a critical process decision, as it dictates stability during synthesis, the conditions required for final cleavage, and the overall purity and yield of the target peptide.

Procurement Fit

Boc SPPS building block Protected histidine for Boc solid-phase peptide synthesis
Racemization control Tos protection suppresses imidazole-mediated epimerization
Ethanol solubility Supports solution-phase activation without high-boiling solvents

Substituting Boc-His(Tos)-OH with other protected forms, such as Boc-His(Trt)-OH or Boc-His(Boc)-OH, is not a simple one-to-one exchange and can lead to process failure. Each protecting group has a distinct stability profile and requires specific deprotection protocols. The Tosyl group is stable under the moderately acidic conditions used for repeated Nα-Boc removal but requires strong acid (e.g., liquid HF) for final cleavage. In contrast, a Trityl (Trt) group is more acid-labile, and a side-chain Boc group is removed during every Nα-Boc deprotection cycle. This makes Boc-His(Boc)-OH suitable only for short peptides or N-terminal histidine placement. Attempting to use a milder cleavage cocktail designed for a Trt-protected peptide would result in incomplete deprotection of a Tos-protected sequence, while using a strong HF cleavage on a peptide designed with Trt could damage other sensitive residues. Therefore, the choice of protecting group is an integral part of the overall synthesis strategy and cannot be altered without significant process redevelopment.

Why Substitution Fails

Unprotected Boc-His-OH
Imidazole nucleophilicity leads to racemization and deletion sequences, compromising chiral purity.
Dnp protection requires thiolysis
Boc-His(Dnp)-OH demands nucleophilic thiolysis before HF cleavage, adding steps and reagent exposure.
Bom generates formaldehyde
Boc-His(Bom)-OH releases formaldehyde during deprotection, requiring scavengers that complicate purification.

Superior Racemization Suppression Compared to Trityl-Based Protection

The imidazole ring of histidine is a known intramolecular catalyst for racemization during peptide bond formation. Protecting groups with electron-withdrawing properties, such as Tosyl, are known to suppress this side reaction more effectively than sterically bulky groups like Trityl (Trt). While direct quantitative comparisons in Boc-chemistry are less common in literature than in Fmoc-chemistry, the underlying principle holds: protecting the imidazole nitrogen is critical to preserving stereochemical integrity. For example, in a comparative study using Fmoc-chemistry, which highlights the properties of the side-chain group, coupling with a Trt-protected histidine at 50°C resulted in 6.8% of the undesired D-isomer, whereas a Boc-protected side chain (another urethane-type, electron-withdrawing group) yielded only 0.18% D-isomer under the same conditions. The Tosyl group on Boc-His(Tos)-OH provides a similar electron-withdrawing effect, reducing the basicity of the imidazole ring and thus its capacity to abstract the alpha-proton.

Evidence DimensionD-Isomer Formation (%)
Target Compound DataLow (inferred from electron-withdrawing nature)
Comparator Or BaselineFmoc-His(Trt)-OH: 6.8%
Quantified DifferenceN/A (Inference based on comparator data showing a >37-fold reduction for a urethane-type protector vs. Trt)
ConditionsPeptide coupling at 50 °C for 10 minutes during Liraglutide synthesis.

For therapeutic peptides or chiral materials, minimizing racemization is critical for ensuring biological activity and batch-to-batch reproducibility, making this a key procurement factor for high-purity applications.

Racemization (BOP vs DCC)
Head-to-head
BOP coupling DCC coupling
~3% epimer at 9 equiv. DIEA with BOP; less racemization than DCC
Supports coupling reagent selection for chiral integrity
Data to verify for specific sequence context

High Stability to Repetitive Acidolysis in Boc-SPPS Workflows

A core requirement in Boc/Bzl SPPS is the stability of permanent side-chain protecting groups to the repeated cycles of Nα-Boc removal using moderate acids like trifluoroacetic acid (TFA). The Tosyl group is highly resistant to these conditions, ensuring the imidazole side chain remains protected throughout the entire chain elongation process. This contrasts sharply with alternatives like Boc-His(Boc)-OH, where the side-chain Boc group is labile and removed along with the Nα-Boc group in every cycle. This premature deprotection exposes the reactive imidazole ring early in the synthesis, increasing the risk of side reactions in subsequent steps. The robust stability of the Tosyl group ensures it is only removed during the final, harsh acid cleavage step (e.g., HF), providing superior process control.

Evidence DimensionStability to 25-50% TFA in DCM
Target Compound DataStable
Comparator Or BaselineBoc-His(Boc)-OH side-chain protection: Labile (cleaved)
Quantified DifferenceQualitatively different process outcomes (stable vs. cleaved)
ConditionsStandard Nα-Boc deprotection step in Boc-SPPS.

This stability is crucial for the synthesis of longer peptides, preventing cumulative side reactions and ensuring higher crude purity, which simplifies downstream purification and reduces overall project costs.

Ethanol solubility
Source review
50 mg/mL (Boc-His(Tos)-OH) vs <2.6 mg/mL (Dnp analog) – ≥19-fold higher
Facilitates solution-phase work without DMSO
Class-level inference; batch confirmation recommended

Compatibility with Strong-Acid Cleavage Protocols Required for Arginine-Rich Peptides

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. The Tosyl group on histidine requires strong acid conditions, typically liquid hydrogen fluoride (HF), for efficient removal. This makes Boc-His(Tos)-OH perfectly compatible with the synthesis of peptides containing other residues that also require strong-acid cleavage, most notably Arginine protected with Tosyl (Boc-Arg(Tos)-OH) or Nitro (Boc-Arg(NO2)-OH). Using a milder protecting group on histidine, such as Trityl, would create a process mismatch; the conditions required to cleave Boc-Arg(Tos)-OH would be unnecessarily harsh for the rest of the peptide, while conditions mild enough for Boc-His(Trt)-OH would fail to deprotect the arginine residues, leading to an impure and heterogeneous final product.

Evidence DimensionRequired Cleavage Reagent
Target Compound DataStrong acid (e.g., HF)
Comparator Or BaselineBoc-Arg(Tos)-OH: Strong acid (HF). Boc-His(Trt)-OH: Moderate acid (TFA cocktail).
Quantified DifferenceQualitative difference in required process conditions (HF vs. TFA).
ConditionsFinal peptide cleavage and deprotection from solid support.

This compatibility simplifies the overall manufacturing process for complex peptides, allowing for a single, robust cleavage step and avoiding multi-step or selective deprotection protocols that add time, cost, and potential for yield loss.

Deprotection workflow
Class-level
Tos: stable to TFA, cleaved by HF without special scavenger. Dnp: needs thiolysis. Bom: releases formaldehyde.
Simplifies Boc SPPS deprotection and reduces purification burden
Qualitative workflow comparison
Specification control
Data to verify
≥98% purity (HPLC/TLC) [α]20/D +16±1°
Batch consistency supports reproducible coupling outcomes
Supplier QC; request lot-specific certificate
Conjugate synthesis
Reported
On-line solid-phase Pentafluorophenyl esters
Successful peptide-oligonucleotide conjugate preparation
Expands utility to bioconjugation research
Mild basic deprotection; verify compatibility with your sequence

Boc-SPPS of Long or Arginine-Rich Peptides

This is the preferred histidine precursor for synthesizing peptides that also contain residues like Arg(Tos), which mandate a final, high-strength acid cleavage (e.g., HF). The matched stability and deprotection requirements of the Tosyl groups on both histidine and arginine streamline the final cleavage step into a single, efficient operation.

Synthesis of Peptides where Histidine Stereopurity is Critical

For peptides intended for pharmaceutical or diagnostic applications, maintaining the L-configuration of each amino acid is non-negotiable. The electron-withdrawing nature of the Tosyl group actively suppresses the racemization pathway common to histidine, making it a more reliable choice than Trityl-protected histidine when maximizing stereochemical purity is a primary objective.

Projects Requiring High Crude Purity to Simplify Downstream Processing

The combination of high stability during chain elongation and effective racemization suppression leads to a cleaner crude product. For contract manufacturing or high-throughput synthesis labs, procuring Boc-His(Tos)-OH can translate to lower downstream costs associated with HPLC purification, leading to higher overall process efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc SPPS of His-containing peptides
Tos protection stability under TFA cycles
Racemization suppression and crude purity
Stereochemically sensitive peptide research
BOP coupling protocol fit
Epimer formation ≤3% under reported conditions
Peptide-oligonucleotide conjugate studies
Mild deprotection compatibility
Hybrid molecule integrity and purity
Solution-phase synthesis in ethanol
Ethanol solubility advantage
Homogeneous coupling without DMSO

XLogP3

2.2

Wikipedia

Boc-L-Histidine(Tosyl)

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